
MGCD-265
Übersicht
Beschreibung
Es befindet sich derzeit in der klinischen Phase-II-Entwicklung und ist bekannt für seine Fähigkeit, die Aktivierung wichtiger Regulatoren der Krebsentwicklung und -progression zu hemmen, indem es Met, die drei Mitglieder der vaskulären endothelialen Wachstumsfaktor-Rezeptor-Familie, Tie-2 und Ron, angreift .
Herstellungsmethoden
Die Synthese von MGCD-265 umfasst mehrere Schritte, darunter die Herstellung von Zwischenprodukten und die abschließende KupplungsreaktionDie Reaktionsbedingungen umfassen oft die Verwendung organischer Lösungsmittel, Katalysatoren und spezifischer Temperatursteuerungen, um die gewünschte Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden können die Optimierung dieser Syntheserouten beinhalten, um die Produktion zu skalieren und gleichzeitig die Qualität und Konsistenz der Verbindung zu erhalten .
Wissenschaftliche Forschungsanwendungen
MGCD-265 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Rezeptortyrosinkinasen und deren Rolle in verschiedenen biochemischen Stoffwechselwegen zu untersuchen.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivierung von Rezeptortyrosinkinasen, darunter Met, die drei Mitglieder der vaskulären endothelialen Wachstumsfaktor-Rezeptor-Familie, Tie-2 und Ron. Diese Kinasen spielen eine entscheidende Rolle bei der Regulierung von Zellproliferation, -überleben, -motilität, -invasion, -metastasierung und -angiogenese. Durch die Hemmung dieser Kinasen blockiert this compound die Signalwege, die das Wachstum und das Überleben von Krebszellen fördern . Die beteiligten molekularen Ziele und Wege umfassen die Hemmung von Met-Kinase-Domänenmutanten, die Phosphorylierung des Gab1-Multisubstrat-Andockproteins und die Aktivierung des Erk-Signalwegs .
Wirkmechanismus
MGCD-265, also known as N-((3-Fluoro-4-((2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl)oxy)phenyl)carbamothioyl)-2-phenylacetamide, is a potent, multi-targeted, and ATP-competitive inhibitor . This compound has been developed to target several key proteins involved in cancer development and progression .
Target of Action
This compound primarily targets the Met, VEGFR1, 2, 3, Tie-2, and Ron receptor tyrosine kinases . These targets play crucial roles in controlling cell proliferation, survival, motility, invasion, metastasis, and angiogenesis, which are hallmarks of tumor cell biology .
Mode of Action
This compound inhibits the enzymatic activities of c-Met, Ron, VEGFRs, and Tie-2 in vitro . It abolishes the phosphorylation of wild type and mutant forms of c-Met, as well as Tie-2 and KDR receptor . The compound also abrogates HGF-dependent cellular endpoints, including cell scatter and wound healing, and VEGF-dependent responses .
Biochemical Pathways
This compound inhibits multiple pathways involved in tumor cell growth and survival as well as angiogenesis . It blocks key pathways regulating cancer development and progression . The inhibition of these pathways distinguishes this compound from other agents that target either c-Met or VEGFRs alone .
Result of Action
This compound inhibits tumor growth in multiple c-Met dependent xenograft models, which correlate with in vivo inhibition of c-Met phosphorylation . Importantly, it also inhibits tumor growth in other xenograft models, including breast, kidney, pancreatic, and lung carcinomas . Tumor inhibition occurs without weight loss or myelosuppressive effects .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
MGCD-265 potently inhibits c-Met, Ron, VEGFRs, and Tie-2 enzymatic activities in vitro . It abrogates HGF-dependent cellular endpoints, including cell scatter and wound healing, and VEGF-dependent responses, in vitro angiogenesis, and in vivo vascular permeability . It also inhibits the activation of regulators of cancer development and progression by targeting Met, the three members of the VEGFR family, Tie-2, and Ron .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. It inhibits tumor growth in multiple c-Met dependent xenograft models, which correlate with in vivo inhibition of c-Met phosphorylation . Importantly, this compound also inhibits tumor growth in other xenograft models, including breast, kidney, pancreatic, and lung carcinomas .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of multiple molecular pathways involved in cancer growth and progression . It inhibits the activation of Met kinase domain mutants, as well as mutants within the juxtamembrane region, and the extracellular domain with nanomolar potency . Furthermore, this compound inhibits signaling pathways activated downstream from Met mutants .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have good oral pharmacokinetic properties . Tumor inhibition occurs without weight loss or myelosuppressive effects . In xenograft tumors from mice treated with this compound, these analyses reveal the regulation of a number of genes involved in c-Met and VEGFR biological activities .
Dosage Effects in Animal Models
In animal models, this compound has shown to inhibit tumor growth in multiple c-Met dependent xenograft models . The effects of this compound vary with different dosages, and it has been observed that the compound inhibits tumor growth more effectively at higher doses .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its ability to inhibit multiple receptor tyrosine kinases . These targets control cell proliferation, survival, motility, invasion, metastasis, and angiogenesis, hallmarks of tumor cell biology .
Transport and Distribution
Given its potent inhibitory effects on multiple receptor tyrosine kinases, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its role as a potent inhibitor of multiple receptor tyrosine kinases, it is likely that it is localized to specific compartments or organelles where these kinases are active .
Vorbereitungsmethoden
The synthesis of MGCD-265 involves several steps, including the preparation of intermediates and the final coupling reactionThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Analyse Chemischer Reaktionen
MGCD-265 durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe von Atomen durch ein anderes.
Vergleich Mit ähnlichen Verbindungen
MGCD-265 ist einzigartig in seiner Fähigkeit, mehrere Rezeptortyrosinkinasen gleichzeitig anzugreifen, was es von anderen Wirkstoffen unterscheidet, die entweder Met oder vaskuläre endotheliale Wachstumsfaktor-Rezeptoren allein angreifen . Zu den ähnlichen Verbindungen gehören:
Crizotinib: Ein Tyrosinkinasehemmer, der ALK, ROS1 und Met angreift.
Cabozantinib: Ein Tyrosinkinasehemmer, der Met, VEGFR2 und RET angreift.
Eigenschaften
IUPAC Name |
N-[[3-fluoro-4-[2-(1-methylimidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN5O2S2/c1-32-14-20(29-15-32)23-13-19-25(36-23)22(9-10-28-19)34-21-8-7-17(12-18(21)27)30-26(35)31-24(33)11-16-5-3-2-4-6-16/h2-10,12-15H,11H2,1H3,(H2,30,31,33,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFICVEHDQUKCEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=CC=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60647874 | |
| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875337-44-3 | |
| Record name | MGCD-265 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875337443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(3-Fluoro-4-{[2-(1-methyl-1H-imidazol-4-yl)thieno[3,2-b]pyridin-7-yl]oxy}phenyl)carbamothioyl]-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60647874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Fluoro-4-(2-(5-((2-methoxyethylamino)methyl)pyridin-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenylcarbamothioyl)-2-(4-fluorophenyl)acetamide monoglycolate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(3-FLUORO-4-(2-(1-METHYL-1H-IMIDAZOL-4-YL)THIENO(3,2-B)PYRIDIN-7-YLOXY)PHENYLCARBAMOTHIOYL)-2-PHENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93M6577H9D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


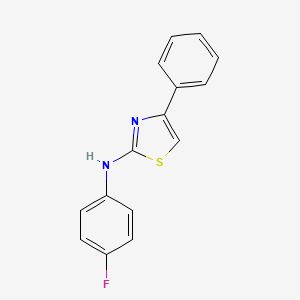
![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)
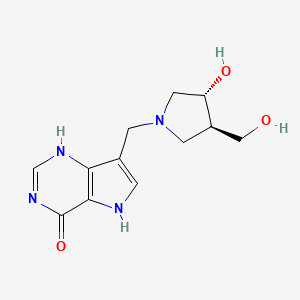
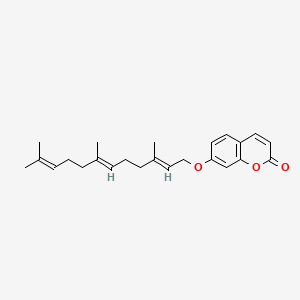


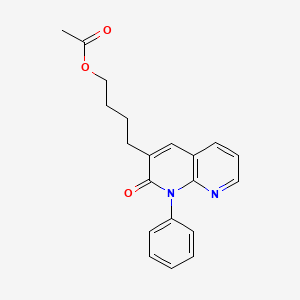
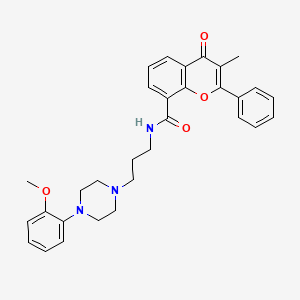
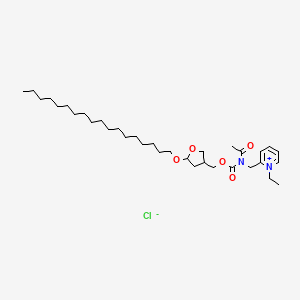
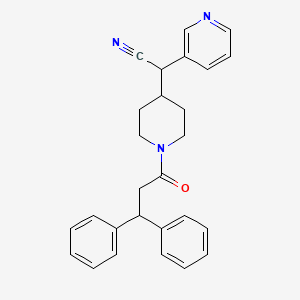
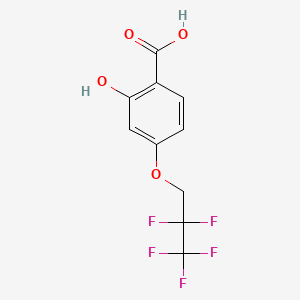
![(S)-2-(5-(2-(4-carbamimidoylbenzamido)-3-(4-nitrophenyl)propanoyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-2-yl)acetic acid](/img/structure/B1683734.png)


